N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Description
This compound features a chromene-2-carboxamide core substituted with a 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl group.
Properties
Molecular Formula |
C22H21ClN2O3 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H21ClN2O3/c23-17-9-3-1-7-15(17)18(25-11-5-6-12-25)14-24-22(27)21-13-19(26)16-8-2-4-10-20(16)28-21/h1-4,7-10,13,18H,5-6,11-12,14H2,(H,24,27) |
InChI Key |
AFJDNOVGDRZSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Chromene Scaffold: The chromene scaffold is synthesized through cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the pyrrolidine, chlorophenyl, and chromene moieties under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Chromene-Carboxamide Derivatives
Chromene-carboxamides are a versatile scaffold in medicinal chemistry. Below is a comparison of key derivatives:
Key Observations :
- Pyrrolidine vs. Piperazine : The target compound’s pyrrolidine group (5-membered ring) may confer stronger amine-mediated receptor binding compared to the 6-membered piperazine in . Pyrrolidine’s smaller size could enhance membrane permeability .
- Chlorophenyl Substitution : The 2-chlorophenyl group in the target compound likely improves lipophilicity and aromatic stacking interactions compared to pyrimidine sulfonamide in .
- Hydrochloride Salts : Derivatives like and utilize hydrochloride salts to enhance solubility, a modification absent in the target compound but worth exploring for bioavailability optimization.
Carboxamide Derivatives with Heterocyclic Amines
Compounds with pyrrolidine or morpholine substituents show diverse bioactivity:
Structural Insights :
- Chromene vs. Quinoline Cores: Chromene derivatives (target compound, ) may exhibit better metabolic stability than quinoline-based analogs (e.g., ) due to reduced aromatic oxidation susceptibility.
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